N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
Description
N1-Cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a substituted morpholinoethyl-4-fluorophenyl moiety at the N2 position. The compound’s structure integrates a rigid cyclopentyl ring and a flexible morpholinoethyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-15-7-5-14(6-8-15)17(23-9-11-26-12-10-23)13-21-18(24)19(25)22-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXXHAEHWLMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the oxalamide class and features a cyclopentyl group, a fluorophenyl moiety, and a morpholinoethyl group. The general structure can be represented as follows:
Synthesis Methodology:
The synthesis typically involves several steps:
- Formation of N-cyclopentyl oxalamide: Reaction of cyclopentylamine with oxalyl chloride.
- Introduction of the fluorophenyl group: Reacting the intermediate with 4-fluorobenzaldehyde.
- Addition of morpholinoethyl group: Final reaction with morpholine and an alkylating agent.
This multi-step synthesis allows for the precise incorporation of functional groups that contribute to the compound's biological activity.
Biological Activity
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Anticancer Properties: Research indicates potential cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition: The compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in metabolic processes associated with cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind to certain receptors or enzymes, modulating their activity. For instance, inhibition of LDH leads to reduced lactate production, which can affect tumor metabolism.
- Signal Transduction Pathways: By influencing various signaling pathways, including those associated with cell survival and apoptosis, the compound can alter cellular responses to stress and growth signals.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study Example:
In a study evaluating the anti-inflammatory properties, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.
- Neuropharmacology: Its structural similarity to known psychoactive compounds suggests potential antidepressant properties. Research is ongoing to elucidate its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
The compound's biological activities can be categorized as follows:
- Cell Proliferation Inhibition: Studies have shown that this compound can inhibit cell growth in specific cancer types, with IC50 values ranging between 10 µM and 20 µM depending on the cell line tested.
- Receptor Binding Affinity: The fluorine substituent enhances the compound's ability to bind to various receptors, which may contribute to its pharmacological effects.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 15 µM.
Study 2: Neuropharmacological Effects
In a preclinical model of depression, the compound was administered to rodents, resulting in increased levels of serotonin and improved behavioral outcomes in tests measuring depressive-like symptoms. This suggests potential utility as an antidepressant agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The oxalamide scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity. Below is a comparative analysis of structurally or functionally related compounds:
Structural Analogues
Key Findings
Substituent Effects on Activity: The morpholinoethyl group in the target compound and N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () enhances cytotoxicity, likely due to improved membrane permeability or interaction with cellular targets. Both compounds exhibit activity comparable to cisplatin, a chemotherapeutic standard . Cyclopentyl vs.
Mechanistic Insights: Compound 41 (N1-cyclopentyl-N2-thiazolyl oxalamide) binds to EcMetAP1 via bidentate coordination to a Co(II) auxiliary metal, a mechanism that may extend to the target compound if it interacts with metalloenzymes .
Safety and Toxicity: Structurally related oxalamides (e.g., S336) exhibit low toxicity in flavoring applications, with NOEL (No Observed Effect Level) values of 100 mg/kg bw/day . However, cytotoxicity data for the target compound and its morpholinoethyl analogs suggest context-dependent toxicity, necessitating further safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
